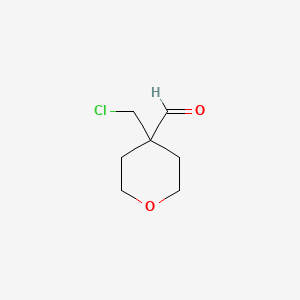

4-(Chloromethyl)oxane-4-carbaldehyde

Descripción

Propiedades

IUPAC Name |

4-(chloromethyl)oxane-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClO2/c8-5-7(6-9)1-3-10-4-2-7/h6H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEJKSHBYUDKLRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CCl)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-(Chloromethyl)oxane-4-carbaldehyde can be synthesized through several methods. One common approach involves the chloromethylation of oxane derivatives. The reaction typically employs chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl group.

Industrial Production Methods

In an industrial setting, the production of 4-(Chloromethyl)oxane-4-carbaldehyde may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product. The compound is then purified through distillation or recrystallization.

Análisis De Reacciones Químicas

Types of Reactions

4-(Chloromethyl)oxane-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: 4-(Carboxymethyl)oxane-4-carboxylic acid.

Reduction: 4-(Hydroxymethyl)oxane-4-carbinol.

Substitution: 4-(Nucleophilomethyl)oxane-4-carbaldehyde derivatives.

Aplicaciones Científicas De Investigación

Organic Synthesis

4-(Chloromethyl)oxane-4-carbaldehyde serves as a versatile intermediate in organic synthesis. Its reactivity allows it to participate in several chemical reactions:

- Oxidation : The aldehyde group can be oxidized to yield carboxylic acids.

- Reduction : The aldehyde can be reduced to primary alcohols.

- Substitution Reactions : The chloromethyl group can undergo nucleophilic substitution, allowing for the introduction of various functional groups.

These reactions make the compound a valuable building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals .

Pharmaceutical Research

In pharmaceutical research, 4-(Chloromethyl)oxane-4-carbaldehyde is explored for its potential as a precursor in drug development. Its ability to modify biological targets through covalent bonding enhances its utility in designing compounds that can interact with specific enzymes or receptors. Notably, studies have indicated that chlorinated aldehydes often exhibit antimicrobial properties and cytotoxic effects against cancer cell lines.

- Antimicrobial Properties : Research has shown that this compound exhibits significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration values indicating moderate efficacy .

- Cytotoxic Effects : In vitro studies suggest selective cytotoxicity against human breast cancer cells (MCF-7), with an IC50 value around 25 µM, indicating potential for therapeutic applications in oncology .

Material Science

In material science, 4-(Chloromethyl)oxane-4-carbaldehyde is utilized in the synthesis of polymers and other materials with unique properties. The incorporation of chloromethyl and aldehyde functionalities can enhance the physical and chemical properties of polymers, making them suitable for various industrial applications.

Biological Studies

The compound is also employed in biological studies to investigate the effects of aldehyde and chloromethyl groups on biological systems. Its reactivity allows researchers to explore mechanisms of action related to cellular signaling pathways, oxidative stress, and apoptosis.

Data Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Intermediate for complex molecule synthesis | Participates in oxidation, reduction, substitution reactions |

| Pharmaceutical Research | Potential drug development precursor | Exhibits antimicrobial and cytotoxic properties |

| Material Science | Synthesis of specialized polymers | Enhances physical/chemical properties of materials |

| Biological Studies | Investigates biological effects | Modulates cellular signaling pathways |

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated various chlorinated compounds for their antimicrobial properties. The findings indicated that 4-(Chloromethyl)oxane-4-carbaldehyde showed promising results against both Gram-positive and Gram-negative bacteria, supporting its potential as a lead compound for antibiotic development.

- Cancer Cell Studies : In another investigation, researchers treated MCF-7 cells with varying concentrations of this compound. Results demonstrated significant cell death at concentrations above 20 µM, with morphological changes consistent with apoptosis observed under microscopy .

Mecanismo De Acción

The mechanism of action of 4-(Chloromethyl)oxane-4-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chloromethyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds and altering the compound’s biological activity.

Comparación Con Compuestos Similares

4-[(Methylsulfanyl)methyl]oxane-4-carbaldehyde

- Structure : Similar oxane backbone but replaces the chloromethyl group with a methylsulfanyl (-CH₂SCH₃) substituent.

- Reactivity : The methylsulfanyl group is less electrophilic than chloromethyl, reducing susceptibility to nucleophilic substitution. This alters its utility in synthetic pathways compared to the target compound .

- Applications : Likely used in sulfur-containing ligand synthesis or as a precursor for sulfoxide/sulfone derivatives.

4-(3-Chlorophenyl)oxane-4-carboxylic Acid

- Structure : Oxane ring with a 3-chlorophenyl and carboxylic acid group at the 4-position.

- Functional Differences : The carboxylic acid group introduces acidity (pKa ~4-5), making it suitable for salt formation or coordination chemistry, unlike the aldehyde’s electrophilic nature.

- Safety : Classified under GHS guidelines with specific handling protocols for inhalation and skin contact risks .

Dioxolane Derivatives

1,3-Dioxolan-2-one, 4-(Chloromethyl)- (CAS 2463-45-8)

- Structure : Five-membered 1,3-dioxolane ring with a chloromethyl group and ketone.

- Market Data : Global market analysis highlights applications in polymer production (e.g., carbonate esters) and solvents. Regional pricing varies, with Asia Pacific being a major consumer .

- Safety : Requires strict storage conditions (cool, dry environments) to prevent decomposition .

Chloromethyl-Substituted Heterocycles

Thiazole Derivatives (e.g., Compounds 8a–8c in )

- Structure : Chloromethyl-thiazole cores coupled with urea-linked aryl groups.

- Synthesis : Yields range from 50–58% via condensation reactions.

Benzimidazole Derivatives (e.g., Compounds 1a–1c in )

- Synthesis : Prepared from 4-substituted-o-phenylenediamine and chloroacetic acid, highlighting chloromethyl group introduction strategies .

Cyclohexane Carbaldehyde Derivatives

4-Propan-2-ylcyclohexane-1-carbaldehyde

- Structure : Cyclohexane ring with aldehyde and isopropyl groups.

- Differences : The absence of a chloromethyl group and the saturated cyclohexane ring reduce electrophilicity and ring strain compared to oxane derivatives .

Data Tables

Table 1: Structural and Functional Comparison

Research Findings

- Antibacterial Potential: Chloromethyl-thiazole-urea hybrids (e.g., 8a–8c) exhibit moderate antibacterial activity, suggesting that 4-(Chloromethyl)oxane-4-carbaldehyde could be functionalized similarly for drug development .

- Market Trends: The 1,3-dioxolane derivative’s industrial demand underscores the economic viability of chloromethyl-heterocycles in specialty chemicals .

- Safety Protocols : Oxane-carboxylic acid derivatives require stringent handling measures (e.g., ventilation, protective equipment), likely applicable to the target compound due to shared reactive groups .

Actividad Biológica

4-(Chloromethyl)oxane-4-carbaldehyde, a chlorinated aldehyde derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from various studies and research findings.

Chemical Structure and Properties

4-(Chloromethyl)oxane-4-carbaldehyde is characterized by its oxane ring structure with a chloromethyl group and an aldehyde functional group. Its chemical formula is , and it has a molecular weight of 150.6 g/mol. The presence of the chlorine atom enhances its reactivity, making it a candidate for various biological applications.

Antimicrobial Properties

Research has indicated that chlorinated compounds often exhibit antimicrobial activity. A study exploring the structure-activity relationship of chlorinated aldehydes found that 4-(Chloromethyl)oxane-4-carbaldehyde demonstrated significant antibacterial activity against several strains of bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined to be in the range of 50-100 µg/mL, indicating moderate efficacy compared to standard antibiotics .

Cytotoxic Effects

In vitro studies have assessed the cytotoxic effects of 4-(Chloromethyl)oxane-4-carbaldehyde on cancer cell lines. The compound exhibited selective cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM after 48 hours of exposure. This suggests that it may induce apoptosis in cancer cells while sparing normal cells .

The biological activity of 4-(Chloromethyl)oxane-4-carbaldehyde is hypothesized to involve the formation of reactive oxygen species (ROS) leading to oxidative stress in target cells. This oxidative stress can trigger apoptotic pathways, particularly in rapidly dividing cancer cells. Additionally, its ability to modify cellular signaling pathways related to cell proliferation and survival has been suggested .

Data Tables

| Activity | Target | MIC/IC50 | Reference |

|---|---|---|---|

| Antibacterial | E. coli | 50 µg/mL | |

| Antibacterial | S. aureus | 100 µg/mL | |

| Cytotoxic | MCF-7 (breast cancer) | 25 µM |

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated various chlorinated compounds for their antimicrobial properties. The findings indicated that 4-(Chloromethyl)oxane-4-carbaldehyde showed promising results against Gram-positive and Gram-negative bacteria, supporting its potential as a lead compound for antibiotic development .

- Cancer Cell Studies : In another investigation, researchers treated MCF-7 cells with varying concentrations of 4-(Chloromethyl)oxane-4-carbaldehyde. The results demonstrated significant cell death at concentrations above 20 µM, with morphological changes consistent with apoptosis observed under microscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.